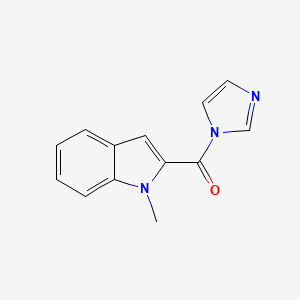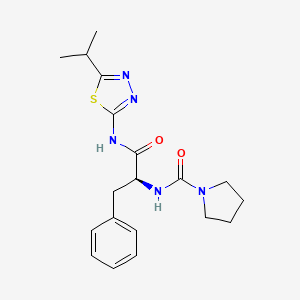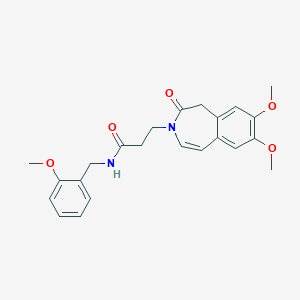![molecular formula C21H19N7O B10997136 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10997136.png)
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as DMQS, belongs to the class of benzamide derivatives. Its chemical structure features a pyrimidine ring, a triazole ring, and a benzene ring, all intricately connected. DMQS has garnered attention due to its diverse biological activities, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes::
Key Precursor: N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) is synthesized by coupling 2-aminopyrimidine (1) with malononitrile in pyridine.
Diverse Amines: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, and N-methylglucamine) in boiling ethanol to yield different acrylonitrile derivatives (3-8).
Industrial Production:: DMQS can be produced on a larger scale using these synthetic routes, with modifications for industrial efficiency.
Chemical Reactions Analysis
DMQS undergoes several reactions:
Hydrazinolysis: Compound 2 reacts with hydrazine hydrate to form 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Cyanation: Compound 2 reacts with malononitrile to yield 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).
Esterification: Compound 7 reacts with acetic anhydride and pyridine to form (2R,3R,4R,5S)-6-(((1E)-2-((1-acetyl-1H-benzimidazol-2-yl)diazenyl)-1-(N-acetylglycylamino)-2-cyanoethenyl)(methyl)amino)hexane-1,2,3,4,5-pentaacetate (15).
Scientific Research Applications
DMQS finds applications in:
Corrosion Inhibition: It inhibits mild steel corrosion in HCl medium.
Anti-Tubercular Activity: Some derivatives exhibit potent anti-tubercular effects.
Mechanism of Action
The precise mechanism remains an active area of study. DMQS likely interacts with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
DMQS stands out due to its unique structure. While similar compounds exist, DMQS’s combination of pyrimidine, triazole, and benzene moieties sets it apart.
Properties
Molecular Formula |
C21H19N7O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H19N7O/c1-13-10-14(2)25-21(24-13)27-17-8-6-15(7-9-17)20(29)26-18-5-3-4-16(11-18)19-22-12-23-28-19/h3-12H,1-2H3,(H,26,29)(H,22,23,28)(H,24,25,27) |
InChI Key |
PYFQXUWVRDDJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B10997066.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997083.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997084.png)


![2-(benzylamino)-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B10997093.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10997099.png)
![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)
